N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide
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Overview
Description
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide is a complex organic compound featuring a quinoline moiety, a sulfonyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene under acidic conditions.
Sulfonylation: The quinoline derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling with Tetrahydrofuran Derivative: The sulfonylated quinoline is coupled with a tetrahydrofuran carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would also be common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
Scientific Research Applications
Chemistry
In chemistry, N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. The sulfonyl group can interact with active sites of enzymes, potentially leading to the inhibition of enzymatic activity, which is valuable in drug development.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. Its ability to inhibit specific enzymes makes it a candidate for the treatment of diseases where enzyme inhibition is beneficial, such as certain cancers or inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide exerts its effects involves the interaction of the sulfonyl group with the active sites of target enzymes. This interaction can lead to the inhibition of enzyme activity by blocking the substrate binding or altering the enzyme’s conformation. The quinoline moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide
- N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]propionamide
Uniqueness
Compared to similar compounds, N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide is unique due to the presence of the tetrahydrofuran ring, which can impart different solubility and stability properties. This structural difference can influence the compound’s biological activity and its suitability for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(19-8-4-14-26-19)21-16-9-11-17(12-10-16)27(24,25)22-13-3-6-15-5-1-2-7-18(15)22/h1-2,5,7,9-12,19H,3-4,6,8,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGZRAACDCICHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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